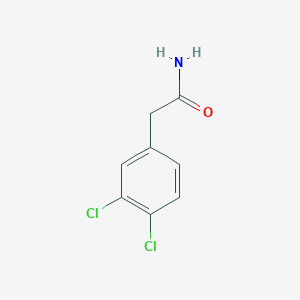

2-(3,4-Dichlorophenyl)acetamide

描述

2-(3,4-Dichlorophenyl)acetamide is a synthetic organic compound characterized by an acetamide group (-NHCOCH₃) attached to a 3,4-dichlorophenyl aromatic ring. This structure confers both lipophilic and electronic properties, making it a versatile scaffold in medicinal chemistry. The compound’s chlorine substituents enhance its stability and influence its binding affinity to biological targets, particularly in opioid receptor modulation .

For instance, modifications to the acetamide’s nitrogen or the aromatic ring have led to compounds with selective receptor binding profiles . The compound’s synthetic flexibility is demonstrated in diverse methodologies, such as microwave-assisted synthesis and click chemistry .

属性

IUPAC Name |

2-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEVQJYIDJSWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichloroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反应分析

Types of Reactions

2-(3,4-Dichlorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichloro groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The amide group can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

科学研究应用

2-(3,4-Dichlorophenyl)acetamide has several applications in scientific research:

作用机制

The mechanism of action of 2-(3,4-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Key Findings :

- U-50488H (also known as spiradoline) exhibits >400-fold selectivity for the kappa opioid receptor (KOR) over the mu opioid receptor (MOR), making it a tool compound for studying KOR-mediated effects .

- U-47700 , in contrast, shows higher MOR affinity and has been linked to recreational drug use due to its potent analgesic effects .

Triazole and Heterocyclic Derivatives

Click chemistry has been employed to synthesize triazole derivatives of this compound. For example, compound 12e (N-(3,4-dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) incorporates a triazole ring linked to a quinoxaline moiety. This modification enhances hydrogen-bonding capacity and may improve antimicrobial or anticancer activity, though specific data are pending .

Sulfur-Containing Derivatives

Sulfur substitutions significantly alter pharmacokinetic profiles:

- N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide: The thienopyrimidine-sulfanyl group introduces steric bulk, which may modulate kinase inhibition .

Crystal Structure and Conformational Analysis

X-ray crystallography of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide reveals three distinct conformers in the asymmetric unit. Dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, impacting intermolecular interactions and solubility .

生物活性

2-(3,4-Dichlorophenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

Research indicates that compounds similar to this compound can target various enzymes and receptors. These include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors that modulate cellular responses, potentially affecting processes like cell proliferation and apoptosis.

Mode of Action

The mode of action is believed to involve binding to active or allosteric sites on target proteins, thereby altering their functionality. For instance, the presence of chlorine atoms in its structure may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria. The compound's activity was evaluated using standard microbiological techniques, such as the tube dilution method, revealing comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer activity of this compound has also been explored. Studies utilizing the MTT assay for cell viability indicated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its chemical structure. Key pharmacokinetic parameters include:

- Absorption : Likely rapid due to its low molecular weight.

- Distribution : Predicted to distribute widely in tissues.

- Metabolism : May undergo hepatic metabolism involving cytochrome P450 enzymes.

- Excretion : Primarily through renal pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. Notable findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。